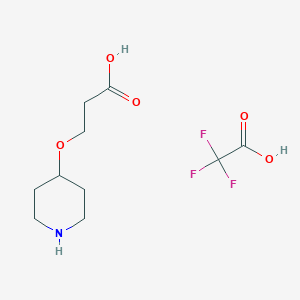

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid

Description

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of piperidine and propanoic acid with the addition of trifluoroacetic acid Piperidine is a six-membered heterocycle containing one nitrogen atom, while propanoic acid is a three-carbon carboxylic acid Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

Properties

IUPAC Name |

3-piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.C2HF3O2/c10-8(11)3-6-12-7-1-4-9-5-2-7;3-2(4,5)1(6)7/h7,9H,1-6H2,(H,10,11);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWHTINCZXQHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCCC(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3-chloropropanoic acid in the presence of a base to form 3-piperidin-4-yloxypropanoic acid. This intermediate can then be treated with trifluoroacetic acid to yield the final compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as toluene, and using a catalyst to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a ligand in the study of receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, while the trifluoroacetic acid component can enhance the compound’s acidity and reactivity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as piperidine derivatives and propanoic acid derivatives. Similar compounds include:

Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.

Propanoic acid derivatives: These compounds share the propanoic acid moiety and may have similar chemical reactivity.

The uniqueness of 3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid lies in its combination of these structural features, which can result in distinct chemical and biological properties .

Biological Activity

3-Piperidin-4-yloxypropanoic acid; 2,2,2-trifluoroacetic acid (CAS Number: 2551119-61-8) is a compound that integrates the structural characteristics of piperidine and propanoic acid, enhanced by the presence of trifluoroacetic acid (TFA). This compound has garnered attention in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperidine ring, a propanoic acid moiety, and a trifluoroacetic acid group. The trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H15F3N2O3 |

| Molecular Weight | 239.21 g/mol |

| CAS Number | 2551119-61-8 |

| Solubility | Soluble in organic solvents |

The mechanism of action of 3-Piperidin-4-yloxypropanoic acid; TFA involves its interaction with various biological targets. The piperidine component can bind to receptors or enzymes, while the trifluoroacetic acid enhances the compound's acidity and reactivity. This dual functionality allows it to act as a ligand in receptor-ligand studies and potentially modulate enzymatic activity.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial activities. A study highlighted that piperidine derivatives can induce cell death and cell cycle arrest in Candida auris, suggesting potential applications in antifungal therapies .

Antitumor Activity

Piperidine-based compounds have been explored for their antitumor properties. For instance, modifications to the piperidine structure have resulted in compounds with significant inhibitory effects on various cancer cell lines. Research has demonstrated that certain piperidine derivatives can inhibit key metabolic pathways in cancer cells, leading to reduced cell viability .

Case Studies

- Antifungal Activity : A study focused on novel piperidine derivatives showed promising results against C. auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL. These compounds induced apoptotic cell death and disrupted cellular integrity at sub-inhibitory concentrations .

- Antitumor Research : Another investigation into piperidine derivatives revealed their ability to inhibit MDH1 and MDH2 enzymes involved in tumor metabolism. The most active compounds displayed IC50 values as low as 1.53 μM, indicating strong potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

The biological activity of 3-Piperidin-4-yloxypropanoic acid can be compared with other piperidine derivatives:

| Compound | Activity | IC50 (μM) |

|---|---|---|

| 3-Piperidin-4-yloxypropanoic acid; TFA | Antimicrobial | - |

| Piperidine derivative A | Antitumor | 1.53 |

| Piperidine derivative B | Antifungal | 0.97 |

Q & A

Q. What are the key structural features and analytical methods for confirming the identity of 3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid?

The compound contains a piperidine ring linked via an ether oxygen to a propanoic acid backbone, with trifluoroacetic acid as a counterion. Structural confirmation requires a combination of NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment. For stereoisomers, chiral chromatography or X-ray crystallography may be necessary .

Q. What are the standard synthesis protocols for this compound, and how are yields optimized?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution to attach the piperidinyloxy group to the propanoic acid backbone. Optimization focuses on solvent selection (e.g., DMF for polar aprotic conditions), temperature control (50–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical for ≥95% purity .

Q. How do researchers address safety concerns during synthesis and handling?

Safety Data Sheets (SDS) recommend using fume hoods, nitrile gloves, and eye protection due to potential respiratory and skin irritation. Spills should be neutralized with sodium bicarbonate, and waste must be disposed of as hazardous organic solvents. First aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How can conflicting biological activity data in literature be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Researchers should replicate experiments using standardized protocols (e.g., IC₅₀ determination in triplicate) and validate target engagement via competitive binding assays or CRISPR knockouts. Cross-referencing with structurally analogous compounds can clarify structure-activity relationships (SAR) .

Q. What strategies are effective for synthesizing novel derivatives with enhanced bioactivity?

Focus on modifying the piperidine ring (e.g., fluorination at C3/C4) or the propanoic acid moiety (e.g., esterification). Computational docking studies predict binding affinity to targets like G-protein-coupled receptors (GPCRs). Post-derivatization, evaluate metabolic stability via liver microsome assays .

Q. How can reaction conditions be optimized when proprietary methods limit access to detailed protocols?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). Monitor reaction progress via in-situ FTIR or LC-MS. Machine learning tools (e.g., Bayesian optimization) can predict optimal conditions from sparse datasets .

Q. What analytical challenges arise in characterizing stereoisomers, and how are they resolved?

Enantiomeric separation requires chiral stationary phases (e.g., amylose- or cellulose-based columns). Nuclear Overhauser Effect (NOE) NMR experiments or vibrational circular dichroism (VCD) confirm absolute configuration. For diastereomers, differential scanning calorimetry (DSC) identifies polymorphic forms .

Q. How can process control be implemented for large-scale synthesis while maintaining reproducibility?

Use continuous flow reactors with in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to monitor intermediate formation. Statistical process control (SPC) charts track critical quality attributes (CQAs) like particle size distribution during crystallization .

Q. What methodologies are used to study enzyme inhibition kinetics with this compound?

Surface plasmon resonance (SPR) measures real-time binding kinetics (kₐ, kₑ). Coupled with Michaelis-Menten assays, researchers determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive). Molecular dynamics simulations provide atomic-level insights into binding pocket interactions .

Q. How do researchers validate target specificity in complex biological systems?

Combine CRISPR-Cas9 knockout models with proteome-wide affinity pulldown assays. Off-target effects are assessed via kinome-wide profiling or thermal shift assays. In vivo studies using transgenic animal models confirm pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.